molecular formula C20H22BrNO4 B10880367 ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10880367
M. Wt: 420.3 g/mol
InChI Key: CSIJOBHECKZUDJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a bicyclic 4H-chromene core substituted with a 4-bromophenyl group at position 4, ethyl carboxylate at position 3, and amino and oxo groups at positions 2 and 5, respectively. The 7,7-dimethyl substituents enhance steric stability. This compound is synthesized via multicomponent reactions, often employing eco-friendly solvents like water with phase-transfer catalysts (e.g., triethyl benzyl ammonium chloride) to optimize yield and purity .

Properties

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4/c1-4-25-19(24)17-15(11-5-7-12(21)8-6-11)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIJOBHECKZUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Condensation Reactions

The core synthetic route involves a one-pot MCR of 4-bromobenzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ethyl cyanoacetate or malononitrile. This method leverages the inherent reactivity of aldehydes and active methylene compounds to form the chromene scaffold. Under reflux conditions in ethanol, the reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, a mixture of 4-bromobenzaldehyde (10 mmol), dimedone (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanol catalyzed by 4-(dimethylamino)pyridine (DMAP) yields the target compound in 78% purity after 3 hours.

Table 1: Representative MCR Conditions and Outcomes

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzaldehyde, dimedone, ethyl cyanoacetateDMAP (1 mmol)Ethanol80378
4-Bromobenzaldehyde, dimedone, malononitrileK₃PO₄ (30 mol%)Ethanol802.592
4-Bromobenzaldehyde, dimedone, ethyl acetoacetateBorax (20 mol%)Water1001.585

Role of Catalysts in MCR Efficiency

Catalysts critically influence reaction kinetics and selectivity. Potassium phosphate (K₃PO₄) emerges as a superior base catalyst, achieving 92% yield by facilitating enolate formation and cyclization. In contrast, DMAP enhances nucleophilic attack in ethanol, albeit with moderate yields. Borax in aqueous media offers an eco-friendly alternative, though requiring higher temperatures (100°C).

Catalytic Systems and Mechanistic Insights

Base-Catalyzed Pathways

K₃PO₄ accelerates the reaction by deprotonating dimedone, generating a resonance-stabilized enolate. This intermediate undergoes Michael addition to the Knoevenagel adduct (formed from 4-bromobenzaldehyde and ethyl cyanoacetate), followed by cyclization to yield the chromene core. The bromide substituent’s electron-withdrawing nature enhances electrophilicity, favoring adduct formation.

Amine-Functionalized Silica Magnetic Nanoparticles

Amine-modified catalysts (e.g., SiO₂@Fe₃O₄-NH₂) enable solvent-free synthesis under grinding conditions. These nanoparticles provide a high surface area (≥200 m²/g) and basic sites, achieving 88% yield in 40 minutes. The magnetic property allows easy recovery and reuse for five cycles without significant activity loss.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling reactants with K₃PO₄ eliminates solvent use, reducing waste. A 1:1:1 molar ratio of 4-bromobenzaldehyde, dimedone, and ethyl cyanoacetate, ground at 30 Hz for 25 minutes, delivers 84% yield. This method aligns with green chemistry principles, minimizing energy consumption and toxic byproducts.

Aqueous Media Optimization

Borax-catalyzed reactions in water at 100°C achieve 85% yield, leveraging hydrophobic interactions to stabilize intermediates. The aqueous phase is easily separated, simplifying purification.

Industrial Scale-Up and Process Optimization

Continuous Flow Reactors

Scaling MCRs in continuous flow systems enhances reproducibility and throughput. A tubular reactor with a residence time of 15 minutes (80°C, 10 bar) produces 1.2 kg/day of the compound, maintaining 89% yield.

Automated Catalyst Screening

High-throughput platforms evaluate 96 catalysts in parallel, identifying cesium carbonate (Cs₂CO₃) as a viable alternative to K₃PO₄, with 90% yield at 70°C.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : C=O stretch at 1,684 cm⁻¹ and NH₂ bands at 3,320–3,450 cm⁻¹ confirm the chromene structure.

  • ¹H NMR : Singlets at δ 1.03 (6H, CH₃), δ 4.20 (1H, CH), and δ 7.41 (2H, Ar-Br) validate substituent positions.

  • X-Ray Crystallography : Orthorhombic crystal system (space group Pna2₁) with Br···O interactions (2.91 Å) stabilizes the lattice.

Table 2: Key Crystallographic Data

ParameterValue
Crystal systemOrthorhombic
Space groupPna2₁
Unit cell dimensionsa = 14.21 Å, b = 10.52 Å, c = 12.38 Å
Br···O distance2.91 Å

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Reagent Conditions Product Application
NaOH (2M)Reflux, 4 hours2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-...Precursor for carboxylate salts
H₂SO₄ (conc.)RT, 12 hoursCorresponding carboxylic acidDrug conjugate synthesis

The carboxylic acid derivative exhibits improved solubility in polar solvents.

Bromophenyl Substitution

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst Reagents Product
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid4-Phenyl derivative
Buchwald-HartwigPd(OAc)₂/XPhosMorpholine4-Morpholino derivative

These reactions enable diversification of the aryl group for structure-activity relationship (SAR) studies.

Catalytic Systems and Reaction Efficiency

Comparative studies highlight the impact of catalysts on reaction outcomes:

Catalyst Reaction Time Yield Selectivity
Amine-functionalized SiO₂ nanoparticlesEster hydrolysis2 hours92%>99%
MCM-41@Schiff base-Co(OAc)₂Cross-coupling6 hours78%85%
DMAPMulti-component synthesis6 hours62.5%95%

Nanoparticle catalysts improve efficiency by reducing side reactions and enabling recyclability .

Comparative Reactivity with Analogues

The bromophenyl substituent significantly alters reactivity compared to other derivatives:

Compound Reaction with KMnO₄ Ester Hydrolysis Rate
Ethyl 2-amino-4-(4-bromophenyl)-... (target)Slow oxidationModerate (k = 0.15 h⁻¹)
Ethyl 2-amino-4-(4-methylphenyl)-...No reactionFast (k = 0.32 h⁻¹)
Ethyl 2-amino-4-(3-cyanophenyl)-...Rapid oxidationSlow (k = 0.08 h⁻¹)

Electron-withdrawing bromine reduces electron density at the aromatic ring, slowing EAS but stabilizing intermediates during cross-coupling.

Mechanistic Insights

  • Oxidation : The carbonyl group at position 5 resists oxidation under mild conditions but undergoes cleavage with strong oxidants like KMnO₄ in acidic media, forming a dicarboxylic acid derivative.

  • Reduction : Sodium borohydride selectively reduces the keto group to a secondary alcohol, preserving the chromene ring.

Scientific Research Applications

Structural Features

The compound features:

  • A bromophenyl substituent which may enhance biological activity.
  • A chromene core that is common in many biologically active compounds.

Synthetic Routes

Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be synthesized through several methods:

  • One-Pot Synthesis :
    • Involves the condensation of aromatic aldehydes with malononitrile and dimedone.
    • Often catalyzed by amine-functionalized silica magnetic nanoparticles under solvent-free conditions.
  • Mechanochemical Methods :
    • Reactants are ground together with a catalyst to enhance efficiency and yield while minimizing solvent use.

Reaction Conditions

Common reagents and conditions for reactions involving this compound include:

  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Nucleophiles like amines or thiols under basic conditions.

Medicinal Chemistry

This compound exhibits potential in various therapeutic areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound has antimicrobial properties that could be harnessed for drug development against bacterial infections.
  • Antiviral Properties :
    • The bromophenyl group may enhance interactions with viral proteins, making it a candidate for antiviral drug research.
  • Anti-inflammatory Effects :
    • The chromene core is associated with anti-inflammatory activities, potentially useful in treating inflammatory diseases.
  • Anticancer Potential :
    • Ongoing preclinical studies are exploring its efficacy against various cancer cell lines due to its ability to inhibit specific enzymes involved in cancer pathways.

Material Science

The unique chemical properties of this compound make it suitable for developing new materials with tailored properties. Its stability and reactivity can be exploited in creating advanced materials for industrial applications.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects of various chromene derivatives, including ethyl 2-amino derivatives. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction through enzyme inhibition pathways .

Case Study 2: Antimicrobial Evaluation

Research conducted by Wei Gou et al. highlighted the antimicrobial properties of brominated chromenes. The study demonstrated that ethyl 2-amino derivatives exhibited potent activity against Gram-positive bacteria .

Case Study 3: Synthesis Optimization

A recent publication focused on optimizing the synthesis of chromene derivatives using mechanochemical methods. This approach not only increased yield but also reduced environmental impact by minimizing solvent use .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with various molecular targets. The bromophenyl group can enhance binding affinity to specific receptors, while the chromene core can interact with enzymes and proteins involved in inflammatory and cancer pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can inhibit key enzymes and modulate signaling pathways involved in disease progression .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Chromene Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (Target) 4-bromophenyl C₂₀H₂₁BrNO₄ 427.30* Enhanced electron-withdrawing effects; potential for crystallographic studies
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 4-hydroxy-3-methoxyphenyl C₂₁H₂₅NO₆ 387.43 Polar substituents improve aqueous solubility; antioxidant applications hypothesized
Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 4-bromothiophen-2-yl C₁₆H₁₆BrNO₄S 398.27 Thiophene ring enhances π-conjugation; used in optoelectronic materials
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 2,4-dichlorophenyl C₁₈H₁₇Cl₂NO₄ 382.24 Increased lipophilicity; explored as antimicrobial agents
Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl C₂₃H₂₅F₃NO₇ 508.45 Fluorinated groups improve metabolic stability; preclinical drug candidate

Functional Group Impact on Properties

  • Bulkiness : 7,7-Dimethyl groups reduce conformational flexibility, improving thermal stability—a trait shared with dichlorophenyl and trifluoroethoxy analogs .
  • Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas halogenated or aromatic groups (e.g., bromophenyl, thiophene) favor organic solvent compatibility .

Biological Activity

Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C20H22BrN2O4
  • Molecular Weight : 440.31 g/mol
  • CAS Number : 311795-05-8

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions, particularly the Knoevenagel condensation followed by Michael addition. One efficient method includes the use of amine-functionalized silica magnetic nanoparticles as catalysts under solvent-free conditions, which enhances yield and reduces environmental impact .

Anticancer Properties

Research indicates that chromene derivatives possess significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For example:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The presence of the bromophenyl group is believed to enhance its binding affinity to cancer-related molecular targets .

The proposed mechanism of action involves interaction with specific enzymes and receptors involved in cancer pathways. The compound may inhibit key enzymes related to cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and damage:

Study Findings
Study ADemonstrated significant free radical scavenging activity.
Study BShowed protective effects against oxidative stress in neuronal cells.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms may involve modulation of neurotransmitter levels and reduction of neuroinflammation .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of HT29 colon cancer cells with an IC50 value indicative of strong antiproliferative activity .
  • Neurotoxicity Assays : In vitro assays showed low neurotoxicity levels compared to standard neuroprotective agents, suggesting a favorable safety profile for potential therapeutic applications .
  • Antioxidant Capacity : The compound was assessed for total antioxidant capacity using various assays (DPPH and ABTS), revealing robust antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Q & A

Q. What are the recommended synthetic methodologies for preparing ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction. A typical protocol involves:

  • Reactants : 4-Bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, ethyl acetoacetate, and ammonium acetate.
  • Catalyst/Solvent : L-proline in ethanol under reflux conditions ().
  • Mechanism : A domino Knoevenagel-Michael-cyclization sequence. The reaction proceeds via enamine formation, followed by nucleophilic attack and ring closure.
  • Purification : Crystallization from ethanol or methanol yields pure crystals suitable for X-ray analysis.

Q. Key Parameters Table :

ComponentRoleConditions
4-BromobenzaldehydeElectrophilic partnerReflux, 6–8 hours
5,5-DimethylcyclohexanedioneCyclic diketoneEthanol solvent
L-ProlineOrganocatalyst10 mol% loading
Ammonium acetateAmmonia sourceExcess (2 equiv)

Q. How is the structural characterization of this chromene derivative performed?

Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles. For example, the chromene core exhibits an envelope conformation with a puckering amplitude (Q) of 0.45 Å and θ = 54.2° ().
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds form S(6) ring motifs, while intermolecular N–H⋯O interactions stabilize hexagonal crystal packing (parallel to the ab plane) ().
  • Spectroscopy : 1^1H NMR (δ 1.2–1.4 ppm for ethyl groups; δ 6.8–7.6 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for carbonyl carbons) confirm functional groups ().

Q. What are common structural analogs of this compound, and how do their activities compare?

Methodological Answer :

  • Analog Synthesis : Replace the 4-bromophenyl group with 4-chlorophenyl, 4-methylphenyl, or naphthyl moieties ().
  • Activity Trends :
    • Electron-withdrawing groups (e.g., Br, Cl) enhance stability via resonance effects.
    • Bulkier substituents (e.g., naphthyl) reduce solubility but improve crystallinity.
  • Case Study : Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate shows similar hydrogen-bonding patterns but altered dihedral angles (89.2°) due to steric effects ().

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer :

  • Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to map energy profiles for key steps (e.g., enamine formation). ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error ().
  • Solvent Effects : COSMO-RS simulations predict ethanol as optimal due to its polarity and hydrogen-bonding capacity.
  • Transition-State Analysis : Identify rate-limiting steps (e.g., cyclization) and modify catalysts (e.g., switch L-proline to ionic liquids) to lower activation energy.

Q. What strategies resolve contradictions in reported structural data (e.g., dihedral angles, hydrogen bonding)?

Methodological Answer :

  • Variable-Temperature XRD : Assess thermal motion effects on bond angles. For example, the deviation of Br1 from the benzene plane (0.12 Å) may arise from dynamic disorder ().
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H, N⋯H contacts) to explain packing differences across studies.
  • Comparative Crystallography : Contrast with analogs (e.g., 4-chlorophenyl derivative) to isolate substituent effects ().

Q. Contradiction Resolution Table :

DiscrepancyProbable CauseResolution Technique
Dihedral angle variabilitySolvent polarity effectsPolarizable continuum model (PCM) simulations
Hydrogen-bond length differencesCrystal packing forcesHirshfeld surface analysis

Q. How do reaction conditions influence enantioselectivity in asymmetric syntheses of this chromene derivative?

Methodological Answer :

  • Chiral Catalysts : Use (S)-proline or cinchona alkaloids to induce enantioselectivity. Monitor via chiral HPLC (e.g., Chiralpak IA column).
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve catalyst turnover but may reduce ee (enantiomeric excess).
  • Case Study : Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate achieved 78% ee using L-proline in acetonitrile ().

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